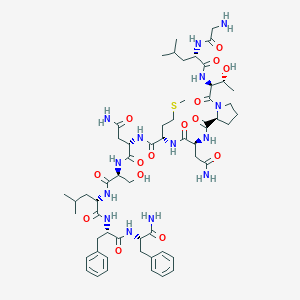
2-(5-methyl-2-furyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of furan derivatives, including compounds similar to "2-(5-methyl-2-furyl)benzoic Acid," is significant due to their application in various fields of chemistry and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable physical and chemical properties.
Synthesis Analysis
The STOBBE condensation and other related synthesis techniques have been utilized to create furan derivatives. For example, the condensation of 5-methyl-furan-2-aldehyde and 2-furyl-methyl ketone with dimethyl succinate represents a method to synthesize benzofuran derivatives, which shares a structural motif with "this compound" (Abdel‐Wahhab & El-Rayyes, 1972).
Molecular Structure Analysis
The molecular structures of furan compounds have been extensively studied, including through X-ray crystallography, showing diverse frameworks and connectivity. For example, coordination polymers based on furan derivatives demonstrate complex 3D structures and potential for unique electronic and magnetic properties (He et al., 2020).
Chemical Reactions and Properties
Furan compounds engage in various chemical reactions, including electrophilic substitution and cyclopropanation, leading to a wide range of derivatives with varied functionalities. The reactivity of these compounds is often dictated by the substitution pattern on the furan ring, which can influence their electronic and steric properties (Miki et al., 2004).
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
2-(5-Methyl-2-furyl)benzoic acid, while not directly mentioned, can be inferred to have relevance in the broader context of benzoic acid derivatives and their utility in organic synthesis and pharmaceutical applications. Benzoic acid derivatives, including methyl-2-formyl benzoate, are known for their bioactive properties, serving as precursors in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities. These compounds act as significant structures and excellent precursors for the discovery of new bioactive molecules due to their versatility in synthetic applications, enabling the preparation of medical products (Farooq & Ngaini, 2019).
Environmental Impact and Safety Evaluation
In the environmental and safety evaluation context, benzoic acid and its derivatives, including sodium benzoate, are widely used as preservatives in foods and feeds. They are recognized for their potential to improve growth and health through the promotion of gut functions, including digestion, absorption, and barrier enhancement. However, excessive administration could harm gut health, indicating the need for balanced use. This relevance underscores the potential environmental and physiological impacts of benzoic acid derivatives, suggesting a cautious approach to their application (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetic Analysis and Dietary Exposures
Further analysis on benzoic acid's pharmacokinetics highlights its role in food and beverage products as a common preservative. Studies employing physiologically-based pharmacokinetic (PBPK) models reveal insights into metabolic and dosimetric variations across species, providing implications for assessing dietary exposures to benzoates and understanding interspecies uncertainty factors. Such studies emphasize the importance of considering benzoic acid and its derivatives in the context of safety and regulatory standards, particularly concerning acceptable daily intake levels for human consumption (Hoffman & Hanneman, 2017).
Safety and Hazards
The safety data sheet for a similar compound, (2-Furyl)benzoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be bacterial proteins .
Mode of Action
Benzoic acid derivatives are known to interact with their targets, causing changes that can inhibit the function of the target .
Biochemical Pathways
A related compound, 2-methylfuran, has been studied for its role in the low-temperature oxidation process, which could suggest potential pathways .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria .
properties
IUPAC Name |
2-(5-methylfuran-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZBFUOEILKXDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401897 |
Source


|
| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159448-55-2 |
Source


|
| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Methylfur-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)



![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

